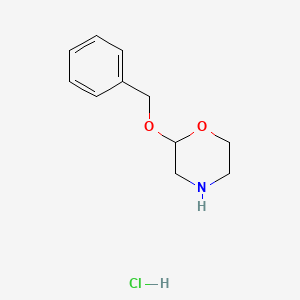

Morpholine, 2-(phenylmethoxy)-, hydrochloride

説明

Morpholine, 2-(phenylmethoxy)-, hydrochloride is a morpholine derivative characterized by a phenylmethoxy (-OCH₂C₆H₅) group at the 2-position of the morpholine ring, combined with a hydrochloride salt. This structural modification introduces lipophilicity, which can influence solubility, bioavailability, and receptor interactions.

特性

IUPAC Name |

2-phenylmethoxymorpholine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2.ClH/c1-2-4-10(5-3-1)9-14-11-8-12-6-7-13-11;/h1-5,11-12H,6-9H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GORUBNRHNLSKQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1)OCC2=CC=CC=C2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30539398 | |

| Record name | 2-(Benzyloxy)morpholine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30539398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89220-83-7 | |

| Record name | 2-(Benzyloxy)morpholine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30539398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Morpholine, 2-(phenylmethoxy)-, hydrochloride typically involves the reaction of morpholine with benzyl chloride in the presence of a base, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions often include:

Solvent: Commonly used solvents include ethanol or methanol.

Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

Base: Bases such as sodium hydroxide or potassium carbonate are used to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Reacting morpholine with benzyl chloride: in a suitable solvent.

Neutralizing the reaction mixture: with hydrochloric acid to form the hydrochloride salt.

Purification: The product is purified through recrystallization or other suitable methods to obtain a high-purity compound.

化学反応の分析

Types of Reactions

Morpholine, 2-(phenylmethoxy)-, hydrochloride undergoes several types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the morpholine ring.

Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

Substitution Reactions: Reagents such as alkyl halides and bases like sodium hydroxide are commonly used.

Oxidation: Oxidizing agents like potassium permanganate can be used.

Reduction: Reducing agents such as lithium aluminum hydride may be employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted morpholine derivatives.

科学的研究の応用

Morpholine compounds have applications in diverse chemical and biological fields, including uses as pharmaceutical intermediates, antitumor agents, and anticonvulsants . Morpholine, 2-(phenylmethoxy)-, hydrochloride, a specific morpholine compound, can be synthesized using morpholine and halogenated hydrocarbons . The presence of a morpholine ring on a heterocyclic system can lead to enhanced pharmacological activities .

Synthesis of N-Substituted Morpholine Compounds

N-substituted morpholine compounds can be created through a reaction between morpholine and a halogenated hydrocarbon . Key aspects of this synthesis include:

- Reactants Morpholine, a halogenated hydrocarbon (RX), and an alkalizing agent are combined in an organic solvent .

- Halogen Selection The halogen (X) in the halogenated hydrocarbon can be fluorine, chlorine, bromine, or iodine .

- R Group R in the halogenated hydrocarbon (RX) can be a hydrocarbon group or a halogenated hydrocarbon group . Examples of halogenated hydrocarbons include bromoethane, 1-chloro-3-bromopropane, allyl bromide, 4-methoxybenzyl bromide, and 4-methylchlorobenzyl .

- Reaction Conditions The molar concentration of morpholine, the halogenated hydrocarbon, and the alkalizing agent can be 0.24 mol/liter, based on the total volume of the reaction solution . The reaction can be stirred at 0°C for 8 hours .

- Purification The initially purified N-substituted morpholine organic compound can be a liquid at room temperature and collected via distillation under reduced pressure or a solid at room temperature and purified by recrystallization . Mixed solvents like dichloromethane or n-hexane can be used for recrystallization .

Applications

- Antitumor Activity Pyridopyrimidine derivatives, which can incorporate morpholine rings, have demonstrated antitumor activity . Most of the synthesized compounds with a morpholine ring were tested for in vitro activity against human lung cancer (A-549) and human hepatocellular carcinoma (HepG-2) .

- Anticonvulsant Activity Functional amino acids (FAAs) and α-aminoamides (AAAs) are two classes of antiepileptic drugs (AEDs) that exhibit anticonvulsant activities .

- Pharmaceutical Intermediates The preparation process for N-substituted morpholine compounds facilitates the industrialization of pharmaceutical intermediates, especially key intermediates for antitumor drugs like gefitinib .

- Dual EZH2/HSP90 Inhibitors Morpholine rings have been used as part of the chemical architecture of compounds with anti-glioblastoma (GBM) activity .

作用機序

The mechanism of action of Morpholine, 2-(phenylmethoxy)-, hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

類似化合物との比較

Structural Analogues and Substituent Effects

The biological and physicochemical properties of morpholine derivatives are highly dependent on substituent position and functional groups. Below is a comparative analysis:

Table 1: Structural and Functional Comparison

*Estimated based on phenoxyethyl analogs in .

Key Observations:

- Lipophilicity: The phenylmethoxy group in the target compound increases lipophilicity (cLog P ~3.2), similar to 4-phenoxyethyl derivatives. This contrasts with polar groups like acetic acid (cLog P <2.0), which enhance water solubility .

- Biological Activity: Indeloxazine HCl: Demonstrates anti-anoxic and neuroprotective effects via cerebral energy metabolism modulation . Sigma-1 Receptor Antagonists: 4-Substituted morpholines (e.g., S1RA) show high receptor affinity due to extended hydrophobic substituents .

Pharmacokinetic and Metabolic Profiles

- Metabolism: Indeloxazine undergoes dihydrodiol formation, hydroxylation, and glucuronidation .

- Biliary Excretion : Morpholine derivatives like Indeloxazine show significant biliary excretion (~49% in rats), suggesting enterohepatic recirculation for lipophilic analogs .

Therapeutic Potential

- Receptor Targeting : 4-Substituted morpholines (e.g., S1RA) are potent sigma-1 antagonists, indicating that substituent position critically determines target selectivity .

生物活性

Morpholine, 2-(phenylmethoxy)-, hydrochloride is a compound that belongs to the morpholine family, which is known for its diverse biological activities. This article explores the pharmacological properties, mechanisms of action, and therapeutic potential of this compound, drawing from various studies and research findings.

Overview of Morpholine Derivatives

Morpholine derivatives are recognized for their significant roles in medicinal chemistry due to their favorable physicochemical properties and versatility in synthetic pathways. The morpholine ring serves as a critical scaffold in many bioactive compounds, enhancing their biological activity and pharmacokinetic profiles . The presence of the morpholine moiety in drug design often leads to improved affinity for various biological targets.

Biological Activities

1. Antimicrobial Properties

Morpholine derivatives have demonstrated potent antimicrobial activity against a range of pathogens. For instance, certain substituted morpholines have been reported to exhibit significant antibacterial and antifungal effects. A study synthesized novel morpholine compounds that showed promising antibacterial activity against several strains .

2. Antitumor Activity

Research indicates that morpholine-containing compounds can act as effective antitumor agents. For example, derivatives targeting specific kinases involved in cell proliferation have shown efficacy in inhibiting tumor growth. The inhibition of phosphatidylinositol 3-kinase (PI3K) pathways by morpholine derivatives has been linked to their antitumor effects .

3. Neuropharmacological Effects

Morpholine derivatives are also explored for their neuropharmacological activities. They have been implicated in modulating neurotransmitter systems related to mood disorders and neurodegenerative diseases like Alzheimer's and Parkinson's disease. Compounds targeting receptors involved in these conditions have shown potential in preclinical studies .

The mechanisms through which morpholine derivatives exert their biological effects are varied:

- Receptor Modulation : Many morpholine compounds act as inhibitors or modulators of neurotransmitter receptors (e.g., serotonin and norepinephrine transporters), influencing mood and cognitive functions .

- Enzyme Inhibition : Morpholines can inhibit key enzymes involved in disease pathology, such as BACE-1 in Alzheimer’s disease, thereby reducing amyloid-beta plaque formation .

- Cell Cycle Arrest : Some studies report that specific morpholine derivatives induce cell cycle arrest in cancer cells, leading to increased apoptosis .

Case Study 1: Antimicrobial Activity

A recent study synthesized a series of morpholine derivatives from L-Tyrosine and evaluated their antibacterial properties against Gram-positive and Gram-negative bacteria. Several compounds exhibited significant activity, indicating the potential for developing new antimicrobial agents based on the morpholine structure .

Case Study 2: Neurodegenerative Disease Treatment

In a study focusing on Alzheimer’s disease, researchers developed morpholine-based peptidomimetics that showed micromolar activity against BACE-1. The docking studies revealed that the morpholine moiety was crucial for binding interactions with the enzyme's active site, suggesting its importance in drug design for neurodegenerative conditions .

Data Table: Biological Activities of Morpholine Derivatives

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Morpholine, 2-(phenylmethoxy)-, hydrochloride, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or alkylation reactions. For example, alkylation of morpholine derivatives with benzyl halides under anhydrous conditions (e.g., using K₂CO₃ as a base in DMF) is common. Reaction temperature (40–60°C) and stoichiometric ratios (e.g., 1:1.2 morpholine:benzyl halide) are critical for minimizing byproducts like N-alkylated impurities. Purification often involves recrystallization from ethanol/water mixtures .

Q. How can structural characterization of this compound be optimized using spectroscopic techniques?

- Methodological Answer : Combine NMR (¹H/¹³C), IR, and mass spectrometry for unambiguous identification. In ¹H NMR, the morpholine ring protons appear as distinct multiplets (δ 3.5–4.0 ppm), while the benzyloxy group shows aromatic signals (δ 7.2–7.4 ppm). High-resolution mass spectrometry (HRMS) should confirm the molecular ion [M+H]⁺ at m/z 279.206 (C₁₂H₂₀Cl₂N₂O) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer : Use PPE (gloves, goggles, lab coat) and work in a fume hood to avoid inhalation. The compound’s hydrochloride salt may release HCl vapor upon decomposition. Store in airtight containers away from moisture. In case of exposure, rinse skin with water for 15 minutes and consult safety guidelines from WHO or OSHA .

Advanced Research Questions

Q. How do metabolic pathways of this compound differ in vivo, and what analytical methods track its metabolites?

- Methodological Answer : In rat studies, hepatic metabolism involves oxidation of the morpholine ring and hydroxylation of the benzyl group. Use LC-MS/MS with deuterated internal standards to identify metabolites like hydroxylated derivatives. Biliary excretion (49% in rats) necessitates bile duct cannulation for metabolite profiling .

Q. What chromatographic techniques resolve enantiomeric impurities in synthesized batches?

- Methodological Answer : Chiral HPLC using a cellulose-based column (e.g., Chiralpak IC) with a mobile phase of hexane/isopropanol (80:20, 0.1% TFA) can separate enantiomers. Validate method robustness via spike-recovery experiments with synthetic impurities (e.g., 2-[(2-ethoxyphenoxy)methyl]morpholine derivatives) .

Q. How can conflicting solubility data in polar solvents be reconciled for formulation studies?

- Methodological Answer : Solubility discrepancies (e.g., in water vs. ethanol) may arise from polymorphic forms. Conduct differential scanning calorimetry (DSC) to identify crystalline phases. Use temperature-controlled solubility assays (e.g., shake-flask method at 25°C and 37°C) with HPLC quantification .

Data Contradiction Analysis

Q. Why do toxicity studies report varying LD₅₀ values, and how should researchers address this?

- Methodological Answer : Discrepancies may stem from differences in animal models (e.g., rats vs. mice) or administration routes (oral vs. intravenous). Cross-reference OECD guidelines for standardized testing. For acute toxicity, use fixed-dose procedures (e.g., 300 mg/kg in Sprague-Dawley rats) and report 95% confidence intervals .

Key Recommendations for Researchers

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。